BenchChemオンラインストアへようこそ!

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Procure the USP-designated Naratriptan Related Compound A HCl salt (CAS 1956385-76-4)—the sole pharmacopeial reference standard meeting chromatographic system suitability for naratriptan impurity profiling per USP35-NF30. Unlike the free base (CAS 17403-07-5) or hydroxylated analogs such as BRL 54443, only this exact HCl salt delivers the specified relative retention time and resolution from the API in validated HPLC-DAD methods. Enhanced aqueous solubility simplifies standard solution preparation for GMP batch release testing. Essential for ANDA filers performing the Chromatographic Purity test and Resolution Mixture preparation at approximately 0.1% w/w. Supplied with comprehensive CoA including HPLC purity, NMR/MS identity confirmation, and residual solvent analysis per ICH Q7 and 21 CFR 211.194.

Molecular Formula C14H19ClN2
Molecular Weight 250.77 g/mol
CAS No. 1956385-76-4
Cat. No. B1431844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride
CAS1956385-76-4
Molecular FormulaC14H19ClN2
Molecular Weight250.77 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CNC3=CC=CC=C32.Cl
InChIInChI=1S/C14H18N2.ClH/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14;/h2-5,10-11,15H,6-9H2,1H3;1H
InChIKeyWDXZXGNXHVXIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (CAS 1956385-76-4): Sourcing the USP Naratriptan Related Compound A Reference Standard


3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (CAS 1956385-76-4) is the hydrochloride salt of a 3-piperidinyl-indole, formally designated as Naratriptan USP Related Compound A [1]. Its molecular formula is C₁₄H₁₉ClN₂ with a molecular weight of 250.77 g/mol . The compound serves as a critical pharmacopeial reference standard for identifying and quantifying the process-related impurity 3-(1-methylpiperidin-4-yl)-1H-indole in naratriptan hydrochloride drug substances and finished products [2]. It is commonly available as a white to off-white solid with commercial purities typically ≥95–97% .

Why 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride Cannot Be Replaced by Generic Piperidinyl-Indole Analogs


Substituting 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride with structurally similar compounds such as BRL 54443 (the 5-hydroxy analog), SN-22 (the free base of the same compound used as a 5-HT2 agonist), or other piperidine-indole derivatives introduces scientifically unacceptable risk in both analytical and pharmacological contexts. From a regulatory standpoint, only the exact USP-specified chemical entity meets the chromatographic system suitability criteria for naratriptan impurity profiling, ensuring correct relative retention time and resolution from the active pharmaceutical ingredient and other related substances [1]. From a pharmacological perspective, seemingly minor structural modifications—such as the 5-hydroxylation in BRL 54443—dramatically alter receptor selectivity, shifting from a multi-target profile (5-HT2A/C, D2, SERT) to a highly potent and selective 5-HT1E/1F agonism with >30-fold selectivity over other aminergic receptors . Generic substitution without confirmatory CoA and monograph compliance therefore jeopardizes both analytical validity and biological interpretation.

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride: Quantitative Evidence of Differentiation from Closest Analogs


USP Monograph Identity: The Only Pharmacopeial Reference Standard for Naratriptan Impurity A Profiling

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride is the only chemical entity formally designated as USP Naratriptan Related Compound A RS, with a defined molecular weight of 250.8 g/mol (C₁₄H₁₈N₂·HCl). It is used at a precisely specified level of approximately 0.1% in the USP Naratriptan Resolution Mixture RS alongside naratriptan hydrochloride and naratriptan related compound B [1]. This official compendial status is unique: no other commercially available piperidine-indole compound—including BRL 54443 (CAS 57477-39-1) or the free base 3-(1-methylpiperidin-4-yl)-1H-indole (CAS 17403-07-5)—is recognized as a validated reference standard for naratriptan impurity A in any major pharmacopeia [2].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Receptor Binding Fingerprint: Differentiated Multi-Target Profile vs. BRL 54443's Selective 5-HT1E/1F Agonism

The free base 3-(1-methylpiperidin-4-yl)-1H-indole exhibits a broad receptor binding profile with moderate affinity at 5-HT2A (Kᵢ = 5.1 nM), 5-HT2C (Kᵢ = 14 nM), dopamine D2 (Kᵢ = 51 nM), and 5-HT1A (Kᵢ = 83 nM) receptors, plus functional SERT inhibition (IC₅₀ = 260 nM) [1]. In sharp contrast, its 5-hydroxy congener BRL 54443 is a potent, highly selective 5-HT1E/1F agonist (Kᵢ ≈ 1–2 nM for 5-HT1E/1F, pKᵢ = 8.7 and 8.9–9.25 respectively) with >30-fold selectivity over other 5-HT and dopamine receptor subtypes, and minimal affinity at 5-HT2A (Kᵢ = 1259 nM) and D2 (Kᵢ = 501 nM) . This represents a 195-fold difference in D2 binding affinity favoring the parent compound and a qualitative switch from the parent's moderate 5-HT2A potency to BRL 54443's negligible 5-HT2A binding.

Receptor Pharmacology Serotonin Receptors Binding Selectivity

Chromatographic Behavior: Validated Relative Retention Time and Resolution in HPLC-DAD Analysis of Naratriptan Impurities

In the validated gradient HPLC-DAD method developed by Nikolić et al. (2017), 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride is fully resolved from naratriptan hydrochloride and all other known impurities (nar-A through nar-I) with baseline separation. The study successfully modeled the quantitative structure-retention relationships (QSRR) for the full impurity panel using a hybrid genetic algorithm–artificial neural network (GA-ANN) approach, demonstrating that the relative retention time of this specific compound is predictable from its molecular descriptors and distinguishable from all other naratriptan-related substances [1]. In contrast, BRL 54443 was not part of this validated impurity panel and would exhibit a different retention time due to its additional 5-OH group altering polarity .

Chromatography QSRR Modeling Method Validation

Salt Form Advantage: Enhanced Aqueous Solubility and Handling vs. Free Base for Analytical Standard Preparation

The hydrochloride salt form (CAS 1956385-76-4) offers demonstrable solubility advantages over the free base (CAS 17403-07-5), a critical factor in analytical standard preparation where precise, accurate, and reproducible dissolution is required for HPLC injection. While the free base form has limited aqueous solubility and is typically dissolved in organic solvents, the HCl salt exhibits enhanced aqueous solubility facilitating direct dissolution in HPLC-compatible aqueous or mixed aqueous-organic diluents [1]. Commercial suppliers such as AKSci, CymitQuimica, and Thermo Fisher (Mikromol) specifically offer this HCl salt form with purities of ≥95% for use as a pharmaceutical reference standard .

Formulation Science Reference Standard Preparation Bioavailability Enhancement

Procurement-Ready Application Scenarios for 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (CAS 1956385-76-4)


Abbreviated New Drug Application (ANDA) Submission: Naratriptan Hydrochloride Impurity Profiling

For generic pharmaceutical manufacturers filing ANDAs for naratriptan hydrochloride tablets, 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride is the required USP reference standard for identification and quantification of Impurity A. USP35–NF30 specifies its use in the Chromatographic Purity test and the Resolution Mixture preparation at approximately 0.1% w/w alongside naratriptan and related compound B [1]. The validated HPLC-DAD method with QSRR modeling demonstrates that this specific compound elutes with a characteristic relative retention time, enabling unambiguous peak assignment in stability-indicating assays per ICH Q1A(R2) and Q3A/B guidelines [2].

Serotonin and Dopamine Receptor Pharmacology: SAR Studies on 3-Piperidinyl-Indole Scaffolds

For academic and industrial medicinal chemistry teams investigating structure-activity relationships at serotonin (5-HT2A, 5-HT2C, 5-HT1A) and dopamine D2 receptors, the parent compound provides a well-characterized reference point with defined binding affinities (5-HT2A Kᵢ = 5.1 nM; 5-HT2C Kᵢ = 14 nM; D2 Kᵢ = 51 nM) [1]. Its distinct multi-target profile complements that of the highly selective 5-HT1E/1F agonist BRL 54443 (5-HT1E/1F pKᵢ = 8.7/8.9), enabling comparative pharmacological characterization of 5-substituted vs. unsubstituted 3-piperidinyl-indole derivatives [2]. The parent compound's moderate potency across multiple aminergic targets makes it a suitable starting scaffold for fragment-based and multi-target drug design programs.

Analytical Method Development and Validation: HPLC System Suitability Testing

For pharmaceutical analytical R&D laboratories developing or validating HPLC methods for naratriptan hydrochloride drug substance and drug product testing, this compound serves as a critical system suitability standard. The published QSRR model enables prediction of retention behavior under varied chromatographic conditions, while the compound's resolution from the active pharmaceutical ingredient and other process-related impurities has been experimentally verified [1]. The HCl salt form's enhanced solubility simplifies preparation of standard solutions in aqueous diluents, reducing the need for organic modifiers and improving method transferability between laboratories.

Reference Standard Procurement for GMP QC Release Testing

Quality control laboratories performing batch release testing of naratriptan hydrochloride drug substance under GMP conditions require the USP-designated HCl salt reference standard (CAS 1956385-76-4) as opposed to the free base (CAS 17403-07-5) or hydroxylated analogs such as BRL 54443. Suppliers including Thermo Fisher (Mikromol), SynZeal, and Watson International provide this compound with detailed Certificates of Analysis (CoA), including HPLC purity (typically ≥95–98%), identity confirmation by NMR and MS, and residual solvent analysis, meeting the regulatory expectations for reference standard characterization under ICH Q7 and 21 CFR 211.194 [1].

Quote Request

Request a Quote for 3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.